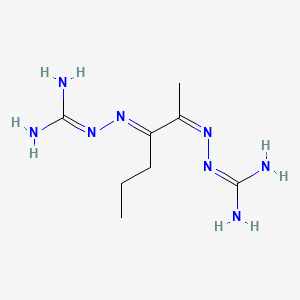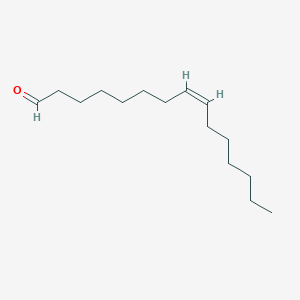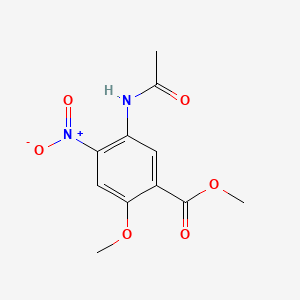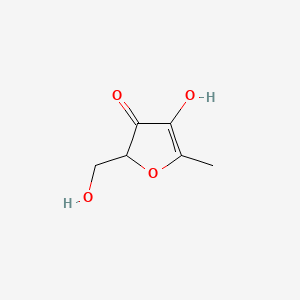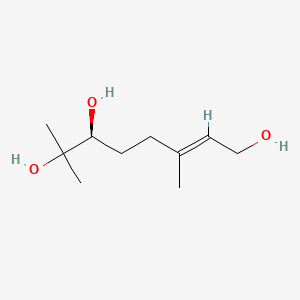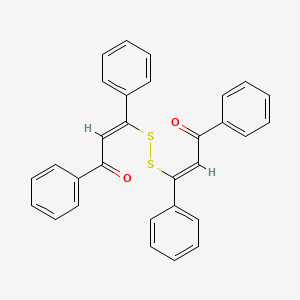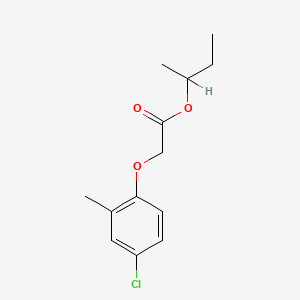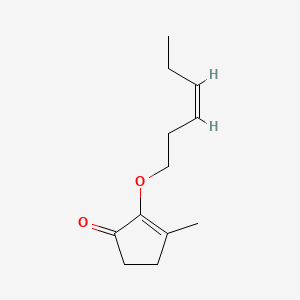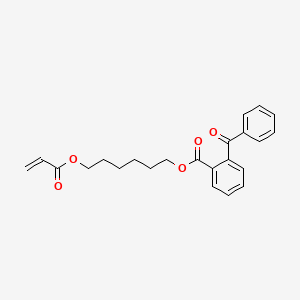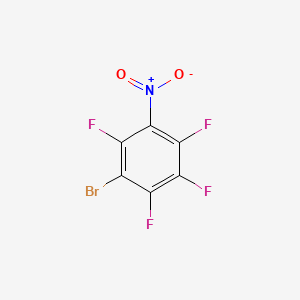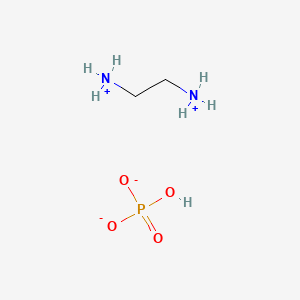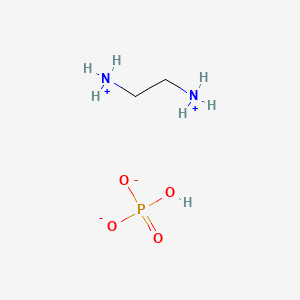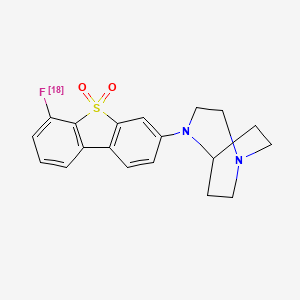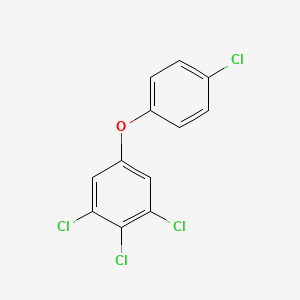
3,4,4',5-Tetrachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4’,5-Tetrachlorodiphenyl ether is a chlorinated diphenyl ether compound with the molecular formula C12H6Cl4O. It is part of the broader class of polychlorinated diphenyl ethers (PCDEs), which are structurally similar to polychlorinated biphenyls (PCBs). These compounds are known for their potential environmental and health impacts due to their persistence and bioaccumulation .
Méthodes De Préparation
The synthesis of 3,4,4’,5-Tetrachlorodiphenyl ether typically involves the chlorination of diphenyl ether. One common method is the reaction of diphenyl ether with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled temperature and pressure conditions . Industrial production methods may involve similar chlorination processes but on a larger scale, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
3,4,4’,5-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of less chlorinated diphenyl ethers.
Applications De Recherche Scientifique
3,4,4’,5-Tetrachlorodiphenyl ether has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of PCDEs in environmental samples.
Biology: Studies have investigated its effects on biological systems, particularly its potential toxicity and bioaccumulation in aquatic organisms.
Medicine: Research has explored its potential as a model compound for studying the mechanisms of action of chlorinated organic pollutants.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4,4’,5-Tetrachlorodiphenyl ether involves its interaction with cellular components, particularly the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it can activate a cascade of molecular events leading to changes in gene expression and cellular function. This interaction is similar to that observed with other chlorinated aromatic compounds, which can result in toxic effects such as oxidative stress and disruption of endocrine function .
Comparaison Avec Des Composés Similaires
3,4,4’,5-Tetrachlorodiphenyl ether can be compared with other similar compounds, such as:
2,4,4’,5-Tetrachlorodiphenyl ether: Similar in structure but with different chlorine substitution patterns, leading to variations in chemical reactivity and toxicity.
3,3’,4,4’-Tetrachlorobiphenyl: Another chlorinated aromatic compound with similar environmental and health concerns but differing in its biphenyl structure.
2,3’,4’,5-Tetrachlorodiphenyl ether: Another isomer with different chlorine positions, affecting its physical and chemical properties.
These comparisons highlight the uniqueness of 3,4,4’,5-Tetrachlorodiphenyl ether in terms of its specific chlorine substitution pattern and its resulting chemical behavior and applications.
Propriétés
Numéro CAS |
62615-07-0 |
|---|---|
Formule moléculaire |
C12H6Cl4O |
Poids moléculaire |
308.0 g/mol |
Nom IUPAC |
1,2,3-trichloro-5-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H |
Clé InChI |
CAUBBRCOHHHCNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1OC2=CC(=C(C(=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


